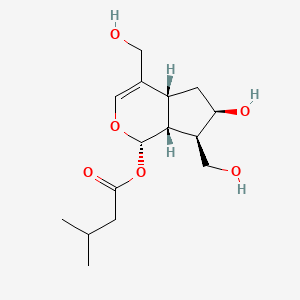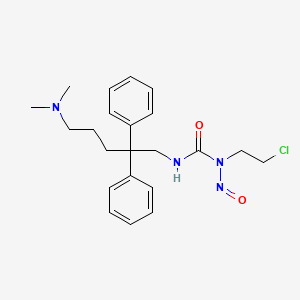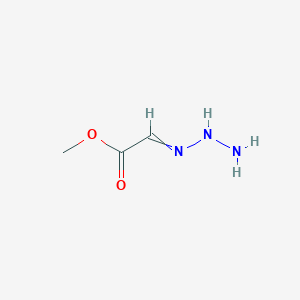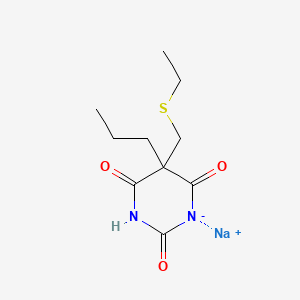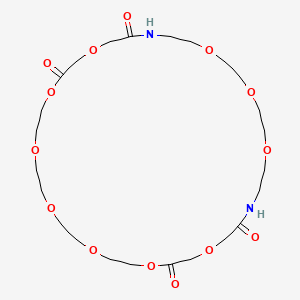
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone is a complex organic compound characterized by its multiple ether and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone typically involves multi-step organic reactions. Common synthetic routes include:
Step 1: Formation of the macrocyclic ring through cyclization reactions.
Step 2: Introduction of ether groups via Williamson ether synthesis.
Step 3: Formation of amide bonds through condensation reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various molecular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Crown Ethers: Similar in structure due to the presence of multiple ether groups.
Cyclam: A macrocyclic compound with nitrogen atoms in the ring, similar to the diazacyclohexatriacontane structure.
Cryptands: Compounds with multiple ether and amine groups, forming stable complexes with metal ions.
Propiedades
Número CAS |
79688-22-5 |
|---|---|
Fórmula molecular |
C24H42N2O14 |
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
1,4,7,10,13,16,19,25,28,31-decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone |
InChI |
InChI=1S/C24H42N2O14/c27-21-17-37-19-23(29)39-15-13-35-11-9-34-10-12-36-14-16-40-24(30)20-38-18-22(28)26-2-4-32-6-8-33-7-5-31-3-1-25-21/h1-20H2,(H,25,27)(H,26,28) |
Clave InChI |
VNINGAYNLDPERM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCNC(=O)COCC(=O)OCCOCCOCCOCCOC(=O)COCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


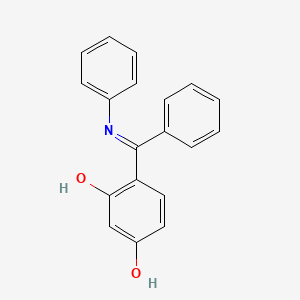
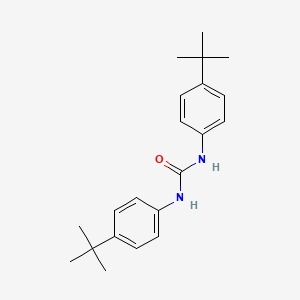
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)

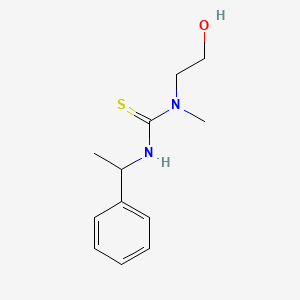
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)

![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

